Product packaging for Bicyclo[2.2.2]oct-2-en-1-ol(Cat. No.:CAS No. 68211-36-9)

Bicyclo[2.2.2]oct-2-en-1-ol

Cat. No.: B1659805
CAS No.: 68211-36-9
M. Wt: 124.18 g/mol
InChI Key: YTZYREKPCQTYTM-UHFFFAOYSA-N
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Description

Bicyclo[2.2.2]oct-2-en-1-ol is a rigid, bridged bicyclic compound that serves as a valuable intermediate in organic synthesis and drug discovery. The fused bicyclo[2.2.2]octane and octene core is recognized as a versatile molecular scaffold in medicinal chemistry due to its ability to project functional groups in three-dimensional space, which is crucial for probing biological activity and optimizing molecular interactions with target proteins . For instance, derivatives of the closely related bicyclo[2.2.2]octene scaffold have been designed and synthesized as novel, rigid core structures for the development of non-covalent inhibitors targeting the SARS-CoV-2 main protease (3CLpro), highlighting the utility of this scaffold in antiviral research . The olefin and alcohol functional groups present in this compound make it a versatile precursor for further chemical transformations. The carbon-carbon double bond can undergo reactions such as hydrogenation, epoxidation, and dihydroxylation, while the hydroxyl group can be functionalized or oxidized. This reactivity allows researchers to synthesize a diverse array of sophisticated, polyfunctionalized bicyclic structures for applications in materials science, chemical biology, and pharmaceutical development. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O B1659805 Bicyclo[2.2.2]oct-2-en-1-ol CAS No. 68211-36-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[2.2.2]oct-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c9-8-4-1-7(2-5-8)3-6-8/h1,4,7,9H,2-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTZYREKPCQTYTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50218390
Record name Bicyclo(2.2.2)oct-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50218390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68211-36-9
Record name Bicyclo(2.2.2)oct-2-en-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068211369
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo(2.2.2)oct-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50218390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Bicyclo 2.2.2 Oct 2 En 1 Ol and Its Derivatives

Diels-Alder Cycloaddition Strategies in Bicyclic Core Assembly

The [4+2] cycloaddition, or Diels-Alder reaction, is a powerful tool for the formation of six-membered rings and is the cornerstone for the synthesis of the bicyclo[2.2.2]octene skeleton. This pericyclic reaction involves the interaction of a conjugated diene with a dienophile to form a cyclic adduct. Both intermolecular and intramolecular versions of this reaction are employed to construct the bicyclic core, with various strategies developed to control the regiochemistry and stereochemistry of the resulting products.

Intermolecular Diels-Alder Reactions for Bicyclo[2.2.2]octene Skeleton Construction

The intermolecular Diels-Alder reaction provides a direct and efficient pathway to the bicyclo[2.2.2]octene system. This approach involves the reaction of a cyclohexadiene or a latent cyclohexadiene precursor with a suitable dienophile. The choice of diene and dienophile is crucial in determining the substitution pattern and stereochemistry of the final product.

2H-Pyran-2-ones are versatile precursors to the requisite cyclohexadiene intermediates for the construction of the bicyclo[2.2.2]octene skeleton. The reaction sequence typically involves a tandem Diels-Alder reaction. In the initial step, the 2H-pyran-2-one reacts with a dienophile to form a thermally labile carbon-dioxide-bridged bicyclo[2.2.2]octene adduct. nih.gov Under the reaction conditions, this intermediate undergoes a retro-hetero-Diels-Alder reaction, spontaneously eliminating carbon dioxide to generate a cyclohexadiene intermediate. nih.gov This newly formed diene then reacts with a second molecule of the dienophile in a subsequent Diels-Alder cycloaddition to yield the stable bicyclo[2.2.2]octene product, often referred to as a "double cycloadduct". nih.govchim.it

Maleic anhydride (B1165640) and its derivatives, such as N-substituted maleimides, are highly effective dienophiles in the synthesis of bicyclo[2.2.2]octene derivatives due to their electron-deficient nature. The reaction of 2H-pyran-2-ones with maleic anhydride, typically in a high-boiling solvent like tetralin, is a well-established method for producing bicyclo[2.2.2]octenes with fused succinic anhydride rings in high yields and with complete stereoselectivity. nih.gov This "double Diels-Alder" strategy has been a focus of extensive research for preparing a variety of substituted bicyclo[2.2.2]octenes. nih.gov

Table 1: Examples of Intermolecular Diels-Alder Reactions using 2H-Pyran-2-ones and Maleic Anhydride

Diene Precursor (2H-Pyran-2-one Derivative) Dienophile Solvent Conditions Product (Bicyclo[2.2.2]octene Derivative) Yield (%)
Substituted 2H-Pyran-2-ones Maleic Anhydride Tetralin Reflux Fused bicyclo[2.2.2]octenes Good to High
3-Acylamino-2H-pyran-2-ones Maleic Anhydride Tetralin Reflux 1-Acylaminobicyclo[2.2.2]oct-2-enes ~86
3-Acylamino-2H-pyran-2-ones N-substituted maleimides Neat/Water/n-butanol Microwave (150 °C) N-substituted imide fused bicyclo[2.2.2]octenes Good

The Diels-Alder reaction is renowned for its high degree of stereospecificity and regioselectivity. In the context of synthesizing bicyclo[2.2.2]octene derivatives from 2H-pyran-2-ones and symmetric dienophiles like maleic anhydride, the primary stereochemical consideration is the orientation of the two fused rings derived from the dienophile relative to the double bond of the bicyclo[2.2.2]octene core.

Thermal cycloadditions typically yield the symmetric exo,exo adduct as the kinetically controlled product. This stereoisomer is characterized by a plane of symmetry, which simplifies its NMR spectrum. However, it has been observed that in some cases, the initially formed exo,exo product can be thermally isomerized to the thermodynamically more stable, asymmetric endo,exo adduct. The stereochemical outcome can be influenced by reaction conditions, including temperature and the use of microwave irradiation. Despite the potential for forming multiple stereoisomers, many of these reactions proceed with high stereoselectivity, exclusively yielding the exo,exo product. chim.it

Intramolecular Diels-Alder Reactions for Bicyclo[2.2.2]octenone Synthesis

The intramolecular Diels-Alder (IMDA) reaction is a powerful strategy for the synthesis of complex polycyclic systems, including the bicyclo[2.2.2]octenone core. This approach involves a molecule containing both a diene and a dienophile moiety, which are tethered together. A common strategy involves the oxidation of appropriately substituted phenols to generate ortho-quinones or cyclohexadienones in situ. These reactive intermediates then undergo a spontaneous intramolecular cycloaddition to furnish the bicyclo[2.2.2]octenone skeleton.

A key advantage of the IMDA approach is its ability to generate regioisomers that are not readily accessible via intermolecular routes. For instance, the "modified" Wessely oxidation of phenols with lead tetraacetate in the presence of an unsaturated acid generates an intermediate that, upon heating, undergoes an intramolecular cycloaddition to yield bicyclo[2.2.2]octenones with specific substitution patterns. This tandem oxidative dearomatization-intramolecular Diels-Alder reaction provides a versatile entry into a variety of functionalized bicyclic systems.

Table 2: Examples of Intramolecular Diels-Alder Reactions for Bicyclo[2.2.2]octenone Synthesis

Phenol Precursor Oxidant Dienophilic Tether Conditions Product (Bicyclo[2.2.2]octenone Derivative) Yield (%)
2,6-Dimethylphenol Lead tetraacetate Acrylic acid Benzene (B151609), reflux exo-6-Hydroxy-4,6-dimethyl-5-oxobicyclo[2.2.2]oct-7-ene-exo-2-carboxylic acid lactone Not specified
2-Alkenylphenols Lead tetraacetate Phenyl-conjugated alkenyl chain Acetic acid, then 170 °C Bridged bicyclo[2.2.2]octane adduct 52
Methyl vanillate Not specified Allyl alcohol Not specified Functionalized 4-oxatricyclo[4.3.1.03,7]decenone 53-75

Asymmetric Diels-Alder Approaches towards Bicyclo[2.2.2]octene Derivatives

The development of asymmetric methodologies to access enantiomerically enriched bicyclo[2.2.2]octene derivatives is of significant interest, given the importance of chirality in biologically active molecules. Asymmetric Diels-Alder reactions can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or chiral dienophiles.

Chiral Lewis acids and organocatalysts have been successfully employed to catalyze the enantioselective Diels-Alder reaction between dienes and dienophiles, leading to the formation of chiral bicyclo[2.2.2]octene adducts with high levels of enantiomeric excess (ee). For example, chiral cobalt(II) complexes have been used to catalyze the kinetic resolution of racemic norcaradienes via a Diels-Alder reaction with enone derivatives, producing complex tricyclic systems containing the bicyclo[2.2.2]octene core with high diastereo- and enantioselectivity.

Another approach involves the enantioselective oxidative dearomatization of phenols, followed by a dimerization cascade. For instance, a copper-mediated asymmetric oxidation of substituted phenols in the presence of a chiral ligand can generate ortho-quinols, which then undergo a homochiral dimerization via a [4+2] cycloaddition to yield bicyclo[2.2.2]octenones with excellent enantioselectivity.

Table 3: Examples of Asymmetric Diels-Alder Reactions for Bicyclo[2.2.2]octene Derivatives

Diene Dienophile Catalyst/Chiral Source Product Yield (%) Enantiomeric Excess (%)
Racemic Norcaradienes Enone derivatives Chiral Cobalt(II) complex Tricyclo[3.2.2.0]nonenes High High
Substituted Phenols (via o-quinol) Dimerization [(-)-sparteine]2Cu2O2(PF6)2 Dimeric Bicyclo[2.2.2]octenones 25 99
Pyrones Enals Chiral amine (organocatalyst) [2.2.2]-Bicyclic lactones Good Excellent

Functionalization and Derivatization of Bicyclo[2.2.2]octene Skeletons

The inherent reactivity of the olefinic and potential carbonyl functionalities within the bicyclo[2.2.2]octene core allows for a variety of transformations to introduce new functional groups and build molecular complexity.

Hydroboration-Oxidation for the Introduction of Hydroxyl Moieties

Hydroboration-oxidation is a two-step organic reaction that converts an alkene into an alcohol. The reaction proceeds via a syn-addition of a boron-hydrogen bond across the double bond, followed by oxidation, typically with hydrogen peroxide, to replace the boron atom with a hydroxyl group. While specific studies detailing the hydroboration-oxidation of Bicyclo[2.2.2]oct-2-en-1-ol are not prevalent in the reviewed literature, the principles of this reaction can be applied to the bicyclo[2.2.2]octene system. For instance, the oxidative hydroboration of the related bicyclo[3.2.1]oct-2-ene has been reported, although it is noted to sometimes be accompanied by the formation of isomeric products orgsyn.org. The regioselectivity of the hydroboration of unsymmetrical bicyclo[2.2.2]octene derivatives would be influenced by both steric and electronic factors, with the boron atom generally adding to the less sterically hindered carbon atom of the double bond.

Oxidative Transformations and Decarboxylation Pathways

Oxidative decarboxylation provides a powerful method for the synthesis of alkenes and ketones from carboxylic acids. The use of lead tetraacetate is a classic method for effecting this transformation. Studies have shown that the oxidative decarboxylation of bicyclo[2.2.2]octane-2-carboxylic acid with lead tetraacetate can proceed through both carbonium ion and non-carbonium ion pathways, leading primarily to acetate (B1210297) products rsc.org. In some cases, rearrangements can accompany the oxidative decarboxylation. For example, the treatment of 5-exo-acetoxy-1,5-endo-dimethyl-6-oxobicyclo[2.2.2]octane-anti-2,3-dicarboxylic acid with lead tetraacetate yields 3-endo-acetoxy-1,3-exo-dimethyl-bicyclo[2.2.2]oct-5-en-2-one as a minor product, with the major product arising from a rearrangement to a bicyclo[3.2.1]octane system researchgate.net. This rearrangement is proposed to occur via a 1,2-acyl migration following the initial decarboxylation researchgate.net.

The table below summarizes examples of oxidative decarboxylation reactions on bicyclo[2.2.2]octane systems.

Starting MaterialReagentMajor Product(s)Reference
bicyclo[2.2.2]octane-2-carboxylic acidLead tetraacetateAcetate derivatives rsc.org
5-exo-acetoxy-1,5-endo-dimethyl-6-oxobicyclo[2.2.2]octane-anti-2,3-dicarboxylic acidLead tetraacetateRearranged bicyclo[3.2.1]octane product, 3-endo-acetoxy-1,3-exo-dimethyl-bicyclo[2.2.2]oct-5-en-2-one (minor) researchgate.net
1,8,8-trimethylbicyclo[2.2.2]oct-5-ene-syn-2,3-dicarboxylic acidLead tetraacetate1,8,8-trimethylbicyclo[2.2.2]oct-5-en-2-one and rearranged bicyclo[3.2.1]octane products researchgate.netcdnsciencepub.com

Ring-Closing Metathesis (RCM) in the Synthesis of Bicyclo[2.2.2]octene-Containing Propellanes

Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of complex cyclic and polycyclic molecules. This strategy has been successfully applied to the synthesis of propellanes containing the bicyclo[2.2.2]octene unit nih.govrsc.orgnih.govresearchgate.net. The general approach involves a sequential Diels-Alder reaction to construct the bicyclo[2.2.2]octene core, followed by C-allylation and then an RCM reaction to form the propellane structure nih.govrsc.orgnih.gov.

A key finding is that the double bond within the bicyclo[2.2.2]octene system is often inert towards metathesis catalysts under conditions where other olefinic groups in the molecule readily react nih.govresearchgate.net. For example, a diallyl derivative of an endo-tricyclo[4.2.2.0]deca-3,9-diene system underwent RCM to produce the corresponding propellane in 92% yield, leaving the bicyclo[2.2.2]octene double bond intact nih.govresearchgate.net. This selective reactivity is attributed to the stability of the bicyclo[2.2.2]octene moiety nih.gov.

The table below showcases the application of RCM in the synthesis of bicyclo[2.2.2]octene-containing propellanes.

SubstrateMetathesis CatalystProductYield (%)Reference
Diallyl endo-tricyclo[4.2.2.0]deca-3,9-diene derivativeGrubbs' II catalystPropellane derivative92 nih.govresearchgate.net
Diallylated bicyclo[2.2.2]octene derivativeGrubbs' II catalystPropellane derivative64 nih.gov

Alternative and Emerging Synthetic Routes to this compound Analogues

Beyond the more classical approaches, innovative synthetic strategies continue to be developed for the efficient construction of the bicyclo[2.2.2]octene framework.

Tandem Intermolecular Michael Addition–Intramolecular Aldol (B89426) Condensation

A novel and efficient one-pot synthesis of substituted bicyclo[2.2.2]oct-5-en-2-ones has been developed utilizing a tandem intermolecular Michael addition followed by an intramolecular aldol condensation ucla.edu. This process, which can be considered a bridged Robinson annulation, involves the reaction of a cyclic or acyclic ketone with a cyclic enone in the presence of a strong acid ucla.edu. This methodology allows for the formation of the bicyclic enone product in a single, multi-step operation with good yields ucla.edu. The reaction can also be performed in a two-step sequence by first preparing the intermediate 1,5-diketone, which then undergoes cyclization under the reaction conditions ucla.edu.

The following table presents examples of this tandem reaction for the synthesis of bicyclo[2.2.2]oct-5-en-2-ones.

KetoneCyclic EnoneProductYield (%)Reference
CyclohexanoneCyclohex-2-enoneTricyclic enone57 ucla.edu
AcetoneCyclohex-2-enoneBicyclic enone60 ucla.edu
CyclopentanoneCyclohex-2-enoneTricyclic enone70 ucla.edu

Transition Metal-Catalyzed Processes for Bicyclo[2.2.2]octane Derivatives

Transition metal catalysis offers powerful tools for the construction and functionalization of the bicyclo[2.2.2]octane skeleton. Catalysts based on palladium, rhodium, and ruthenium have been employed to facilitate a range of transformations, from the formation of the bicyclic core to the asymmetric modification of its derivatives.

A notable process involves the palladium-catalyzed oxidative cyclization of 1,4-dimethylene cyclohexane (B81311) to afford oxo-substituted bicyclo[2.2.2]octane species. rsc.orggoogle.com This method provides a simplified route for the commercial production of various 1,4-disubstituted bicyclo[2.2.2]octane derivatives. The process can utilize a palladium compound, such as palladium acetate, which can be immobilized on a support to aid in catalyst recovery and recycling. google.com

Rhodium catalysts have been particularly effective in the context of asymmetric synthesis involving bicyclo[2.2.2]octane scaffolds. Chiral bicyclo[2.2.2]octadiene ligands have been developed and successfully applied in rhodium-catalyzed asymmetric conjugate additions. nih.gov For instance, C2-symmetric diene ligands like (1R,4R)-2,5-diphenylbicyclo[2.2.2]octa-2,5-diene have demonstrated high performance in the rhodium-catalyzed asymmetric arylation of N-tosylarylimines, yielding diarylmethylamines with excellent enantioselectivity. organic-chemistry.org

Ruthenium catalysts also play a role in the synthesis of these bicyclic systems. Ruthenium-catalyzed cycloisomerization of enynes is a valuable method for constructing bicyclic frameworks that can serve as precursors to bicyclo[2.2.2]octane derivatives. smolecule.com These reactions often proceed through ruthenium-carbene intermediates and can be rendered enantioselective through the use of chiral ruthenium complexes. smolecule.com

Table 1: Examples of Transition Metal-Catalyzed Reactions for Bicyclo[2.2.2]octane Derivatives

Catalyst System Reaction Type Substrate Product Type Ref.
Palladium Compound Oxidative Cyclization 1,4-Dimethylene cyclohexane Oxo-substituted bicyclo[2.2.2]octane rsc.orggoogle.com
Rhodium / Chiral Diene Ligand Asymmetric Arylation N-Tosylarylimine Diarylmethylamine organic-chemistry.org
Ruthenium Complex Cycloisomerization Enyne Bicyclic precursor to bicyclo[2.2.2]octane smolecule.com

Enzymatic Resolution Techniques for Enantiomerically Enriched Bicyclo[2.2.2]octene Derivatives

Enzymatic resolution is a highly effective strategy for obtaining enantiomerically pure bicyclo[2.2.2]octane derivatives, which are valuable as chiral building blocks. Hydrolases, particularly esterases and lipases, are widely used to selectively hydrolyze one enantiomer of a racemic mixture of esters, leaving the unreacted ester and the hydrolyzed product in optically active forms.

Pig liver esterase (PLE) and lipase (B570770) from Aspergillus niger (lipase A) have been successfully employed in the enantioselective hydrolysis of various racemic diacetates of bicyclo[2.2.2]octane diols. rsc.orgrsc.org The reactions are typically performed in a phosphate (B84403) buffer solution, and the progress is monitored until approximately 50% hydrolysis is achieved. rsc.org This kinetic resolution yields both the monoacetate and the remaining diacetate with high enantiomeric excess. For example, the PLE-catalyzed hydrolysis of (1R,2S,4R,5S)-2,5-diacetoxybicyclo[2.2.2]octane provides the corresponding monoacetate and the unreacted diacetate in optically active forms. rsc.org

The versatility of this approach is demonstrated by its application to derivatives with different stereochemistries, including (1R,2R,4R,5R)- and (1R,2R,4R,5S)-2,5-diacetoxybicyclo[2.2.2]octanes. rsc.org The absolute configurations of the resolved products can be determined by chemical correlation to known compounds. rsc.org

Table 2: Enzymatic Resolution of Racemic Bicyclo[2.2.2]octane Diacetates

Substrate (Racemic Diacetate) Enzyme Product 1 (Monoacetate) Product 2 (Recovered Diacetate) Ref.
(1R*,2S*,4R*,5S*)-2,5-Diacetoxybicyclo[2.2.2]octane Pig Liver Esterase Optically active monoacetate Optically active diacetate rsc.org
(1R*,2R*,4R*,5R*)-2,5-Diacetoxybicyclo[2.2.2]octane Pig Liver Esterase Optically active monoacetate Optically active diacetate rsc.org
(1R*,2R*,4R*,5S*)-2,5-Diacetoxybicyclo[2.2.2]octane Pig Liver Esterase Optically active monoacetate Optically active diacetate rsc.org
(2R*,3R*)-2,3-Diacetoxybicyclo[2.2.2]octane Pig Liver Esterase Optically active monoacetate Optically active diacetate rsc.org
(1R*,2S*,4R*,5S*)-2,5-Diacetoxybicyclo[2.2.2]octane Lipase from Aspergillus niger Optically active monoacetate Optically active diacetate rsc.org

Iodocyclization Reactions for the Formation of Heteroatom-Containing Bicyclic Systems

Iodocyclization reactions are a powerful method for constructing heteroatom-containing ring systems. In the context of bicyclo[2.2.2]octane derivatives, this strategy involves the electrophilic activation of an alkene or alkyne by an iodine source, followed by intramolecular attack by a nucleophilic heteroatom to form the bicyclic scaffold.

A key application of this methodology is the synthesis of 2-oxabicyclo[2.2.2]octanes. The iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile (B52724) has been shown to be a viable route to this oxygen-containing bicyclic core. nih.govresearchgate.net This reaction proceeds under mild conditions and is a key step in creating phenyl ring bioisosteres with improved physicochemical properties for medicinal chemistry applications. nih.govresearchgate.net

Another important variation is iodolactonization, which has been used to create more complex, functionalized bicyclo[2.2.2]octane systems. For example, the stereoselective iodolactonization of N-Boc-protected endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid using iodine furnishes a γ-lactone intermediate. nih.gov This reaction proceeds by the intramolecular attack of the carboxylate group onto the iodonium (B1229267) ion formed at the double bond, resulting in a bicyclic system containing both oxygen and nitrogen heteroatoms within its functional groups. nih.govresearchgate.net

Table 3: Iodocyclization Reactions for Heteroatom-Containing Bicyclic Systems

Substrate Iodine Source Key Transformation Product Type Ref.
Cyclohexane-containing alkenyl alcohol I₂ in acetonitrile Iodoetherification 2-Oxabicyclo[2.2.2]octane nih.govresearchgate.net
N-Boc-endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid I₂ Iodolactonization γ-Lactone fused bicyclic system nih.govresearchgate.net

Chemical Reactivity and Mechanistic Investigations of Bicyclo 2.2.2 Oct 2 En 1 Ol and Analogues

Reactions Involving the Olefinic Double Bond

The reactivity of the endocyclic double bond in the bicyclo[2.2.2]octene skeleton is influenced by steric hindrance and ring strain. This subsection explores key transformations targeting this functionality.

Catalytic Hydrogenation Studies

The catalytic hydrogenation of the double bond in bicyclo[2.2.2]octene systems provides a direct route to the corresponding saturated bicyclo[2.2.2]octane derivatives. However, research indicates that these hydrogenations can be challenging under standard conditions, often requiring more specialized catalytic systems, particularly for sterically hindered or functionalized substrates.

Studies on substituted bicyclo[2.2.2]octenes have shown that traditional catalysts like palladium on carbon (Pd/C) can be effective, though sometimes the reaction is slow or requires elevated pressures. For instance, hydrogenation of bicyclo[2.2.2]octene itself has been shown to yield bicyclo[2.2.2]octane. In some cases, isomerization of the double bond to a less sterically hindered position can precede or compete with hydrogenation.

For more complex and strained bicyclo[2.2.2]octene adducts, which can be resistant to hydrogenation with conventional catalysts, more active catalytic systems have been developed. One such system involves rhodium-triphenylphosphine trisulfonate (TPPTS) complexes immobilized on layered double hydroxides (LDH). These catalysts have demonstrated high activity and selectivity in the hydrogenation of functionalized bicyclo[2.2.2]octenes under pressurized hydrogen.

SubstrateCatalystConditionsProductYield
Bicyclo[2.2.2]octenePd/CH₂, EtOH, 1 atmBicyclo[2.2.2]octaneN/A
Functionalized Bicyclo[2.2.2]octene AdductsRh-TPPTS/Zn₃AlCl LDHH₂ (20–40 atm), various temperaturesHydrogenated heteropolycyclic derivativesHigh

Secondary Cycloaddition Reactions of Bicyclo[2.2.2]octene Systems

While the bicyclo[2.2.2]octene framework is commonly synthesized via a primary Diels-Alder reaction, the olefinic bond within the formed adduct can potentially participate in subsequent cycloaddition reactions. These secondary cycloadditions offer a pathway to more complex, polycyclic structures.

One notable example is the formation of "double cycloadducts" in the reaction of 2H-pyran-2-ones with dienophiles like maleic anhydride (B1165640). In this process, an initial Diels-Alder reaction is followed by a retro-hetero-Diels-Alder reaction to eliminate CO₂, forming a cyclohexadiene intermediate. This intermediate then acts as a diene in a second Diels-Alder reaction with another molecule of the dienophile to yield a bicyclo[2.2.2]octene system. This sequential process illustrates the concept of a secondary cycloaddition leading to the final bicyclic framework.

Furthermore, the double bond in bicyclo[2.2.2]octene analogues can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. For instance, reactions with azomethine ylides, such as 3-oxidopyraziniums, can lead to the formation of diazabicyclo[2.2.2]octane structures, demonstrating the versatility of the bicyclo[2.2.2]octene double bond in constructing heterocyclic systems.

Palladium-Catalyzed Transformations

Palladium-catalyzed reactions are powerful tools for C-C bond formation and functionalization of olefins. In the context of bicyclo[2.2.2]octene systems, these transformations provide avenues for introducing a variety of substituents.

The Heck reaction, a cornerstone of palladium catalysis, has been investigated with bicyclic alkenes. Studies on the hydroarylation of bicyclo[2.2.2]octenes, a reductive variant of the Heck reaction, have shown that these rigid systems react more slowly than their more strained bicyclo[2.2.1]heptene counterparts due to steric factors.

More intricate palladium-catalyzed cascade reactions have also been developed to construct the bicyclo[2.2.2]octane framework, incorporating a Mizoroki-Heck type cyclization as a key step. For example, a C-C bond cleavage/vinylation/Mizoroki-Heck cascade has been utilized to synthesize densely functionalized bicyclo[2.2.2]octanes from acyclic precursors. In these sequences, an intramolecular Heck-type reaction forms the bicyclic ring system. While this is a method for synthesis rather than a reaction of a pre-formed bicyclo[2.2.2]octene, it highlights the utility of palladium catalysis in relation to this structural motif.

Reaction TypeSubstrate TypeCatalyst SystemProduct Type
Hydroarylation (Reductive Heck)Bicyclo[2.2.2]octenePalladium complexes with phosphine (B1218219) ligandsAryl-substituted bicyclo[2.2.2]octanes
Cascade C-C Coupling/HeckDihydroxylated pinene derivatives & gem-dichloroalkenesPd(OAc)₂ / XantphosDensely functionalized bicyclo[2.2.2]octanes

Reactions Involving the Hydroxyl Functional Group

The secondary alcohol moiety at the bridgehead of bicyclo[2.2.2]oct-2-en-1-ol is a key site for functionalization, enabling the introduction of various groups and the synthesis of related carbonyl compounds.

Esterification and Derivatization for Chiral Analysis

For chiral molecules like this compound, determining the absolute configuration is crucial. A common and powerful technique for this is the formation of diastereomeric esters with a chiral derivatizing agent, followed by analysis, typically using NMR spectroscopy.

The Mosher's ester analysis is a widely used method for elucidating the absolute configuration of chiral alcohols. This involves reacting the alcohol with the acid chlorides of (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form the corresponding diastereomeric esters. The differing spatial arrangement of the phenyl group in the two diastereomers leads to distinct shielding and deshielding effects on nearby protons, which can be observed in the ¹H NMR spectra. By comparing the chemical shifts of protons in the two diastereomeric esters, the absolute configuration of the alcohol can be determined.

While direct application to the title compound is not extensively documented in readily available literature, this methodology is a standard and applicable technique for chiral alcohols of this type. The general principle of forming diastereomeric derivatives is also the basis for chiral resolution via crystallization or chromatography. For instance, in related bicyclo[2.2.2]octane systems, derivatization of functional groups is a key step in the separation of enantiomers using chiral stationary phase HPLC.

Oxidation Reactions to Carbonyl Compounds

The oxidation of the secondary alcohol in this compound to the corresponding ketone, bicyclo[2.2.2]oct-2-en-1-one, is a fundamental transformation. A variety of oxidizing agents can be employed for this purpose, with the choice often depending on the presence of other sensitive functional groups.

For the oxidation of secondary alcohols to ketones, several mild and efficient methods are available. The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures in the presence of a hindered base like triethylamine, is known for its high yields and tolerance of many functional groups, including double bonds. wikipedia.org

Another common reagent is pyridinium (B92312) chlorochromate (PCC), a milder chromium(VI) reagent that effectively oxidizes primary alcohols to aldehydes and secondary alcohols to ketones without over-oxidation. libretexts.org The reaction is typically carried out in an inert solvent such as dichloromethane. Both Swern and PCC oxidations are well-suited for the conversion of this compound to its corresponding ketone, leaving the olefinic double bond intact.

Oxidation MethodOxidizing AgentsTypical ConditionsProduct
Swern Oxidation(COCl)₂, DMSO, Et₃NCH₂Cl₂, low temperature (-78 °C to rt)Bicyclo[2.2.2]oct-2-en-1-one
PCC OxidationPyridinium chlorochromate (PCC)CH₂Cl₂, room temperatureBicyclo[2.2.2]oct-2-en-1-one

Intramolecular Rearrangement Mechanisms

Oxy-Cope Rearrangement and its Anion-Accelerated Variants

The Oxy-Cope rearrangement, a scielo.org.mxscielo.org.mx-sigmatropic shift of 1,5-dien-3-ols, and its anion-accelerated counterpart have been pivotal in the molecular restructuring of bicyclo[2.2.2]octene systems. wikipedia.orgstackexchange.com This reaction facilitates the conversion of 1,5-dien-3-ols into unsaturated carbonyl compounds, driven by the formation of a stable carbonyl group through keto-enol tautomerization. wikipedia.org The introduction of a hydroxyl group at the C-3 position of the 1,5-diene substrate within the bicyclo[2.2.2]octene framework provides a synthetic handle for significant molecular reorganization. wikipedia.org

The anion-accelerated Oxy-Cope rearrangement, initiated by a base, demonstrates remarkable rate enhancements, often in the range of 10¹⁰ to 10¹⁷, compared to the neutral variant. wikipedia.org This acceleration is attributed to the formation of an alkoxide, which facilitates the sigmatropic rearrangement. stackexchange.com In the context of this compound analogues, treatment with a base like potassium hydride deprotonates the hydroxyl group, forming an anionic intermediate that readily undergoes rearrangement. stackexchange.com This process is often irreversible due to the formation of a stable enolate. wikipedia.org

Studies on bicyclo[2.2.2]octene systems have shown that these rearrangements are feasible and synthetically useful. ucla.educhemistry-chemists.com For instance, Uyehara and co-workers demonstrated a successful anion-accelerated aromatic oxy-Cope rearrangement in a bicyclo[2.2.2]octene-based substrate, which was facilitated by a bridgehead methoxy (B1213986) donor group. nih.gov Computational studies using density functional theory (DFT) have been employed to investigate the transition states of these rearrangements, including for substrates like 1-methoxy-2-endo-vinylbicyclo[2.2.2]oct-5-en-2-exo-ol and its corresponding oxy anion. sci-hub.ruresearchgate.net

The stereochemical outcome of the Oxy-Cope rearrangement is dictated by the transition state geometry, with a chair-like conformation being generally favored, leading to a high degree of chirality transfer. wikipedia.org However, the formation of diastereomeric mixtures is possible through a disfavored boat-like transition state. wikipedia.org

1,2-Acyl Migrations and Carbonium Ion Rearrangements

Carbonium ion rearrangements in the bicyclo[2.2.2]octyl system can lead to a variety of products, including those resulting from hydride shifts and ring expansions. acs.org For instance, the solvolysis of bicyclo[2.2.2]oct-2-ylcarbinyl derivatives can yield bicyclo[3.2.2]non-2-yl products through the rearrangement of the C3 carbon. acs.org Deamination of bicyclo[2.2.2]octan-2-ylamine in acetic acid also leads to rearranged products, suggesting the involvement of classical and non-classical carbonium ion intermediates. rsc.org

In a related context, the oxidative decarboxylation of certain bicyclo[2.2.2]octane derivatives with lead tetraacetate has been shown to proceed via a carbonium ion that undergoes a 1,2-acyl migration, leading to a rearranged bicyclo[3.2.1]octane system. researchgate.net

Ring Expansion Pathways in Bicyclo[2.2.2] Systems

Ring expansion is a significant transformation pathway for bicyclo[2.2.2]octene systems, often proceeding through carbonium ion intermediates or other rearrangement mechanisms. The synthesis of bicyclo[4.2.2]octenones and bicyclo[3.2.2]heptenones has been achieved through 1,3- or 1,2-migration reactions of 2-vinylbicyclo[2.2.2]octenols. nih.gov The specific pathway, whether a one or two-carbon ring expansion, is dependent on the endo- or exocyclic olefin displacement in the starting material. nih.gov

Another example of ring expansion involves the Schmidt reaction on bicyclo[2.2.2]octenones with azidoalcohol under acidic conditions, which surprisingly yields ring-expanded isomers instead of the expected nitrogen-inserted products. acs.org The length of the carbon chain in the azidoalcohol influences the size of the expanded ring. acs.org For example, 2-azidoethanol (B47996) leads to a smaller ring expansion, while 4-azidobutanol did not yield the corresponding product. acs.org

Furthermore, rearrangements of bridged bicyclic carbinyl tosylates, particularly in smaller ring systems, are thought to involve bridged carbonium ion intermediates, leading to ring expansion. gla.ac.uk

Photochemical Transformations of Bicyclo[2.2.2]octenone Derivatives

Bicyclo[2.2.2]octenone derivatives exhibit a rich and diverse photochemistry, undergoing various rearrangements upon irradiation. scielo.org.mxbeilstein-journals.org These transformations are often dependent on the substitution pattern of the bicyclic system and the specific chromophores present. beilstein-journals.orgbeilstein-journals.org

One common photochemical reaction is the 1,3-acyl shift (oxa-di-π-methane rearrangement), which has been observed in 7-alkoxy and thioalkoxy-3,3-dimethoxybicyclo[2.2.2]oct-5-en-2-ones upon direct irradiation. scielo.org.mxscielo.org.mx This is often followed by decarbonylation. scielo.org.mxscielo.org.mx

In bicyclo[2.2.2]oct-5-en-2-ones containing both α,β- and β,γ-enone moieties, the photorearrangement route can be selective. beilstein-journals.org Mechanistic studies have indicated that the rearrangement often proceeds selectively from the α,β-enone portion via a type B rearrangement. beilstein-journals.org

Furthermore, competitive photochemical pathways have been observed in bridged bicyclic systems. For example, photoreactions of certain bicyclo[2.2.2]octenones can lead to both 1,2-acyl shift products and vinyl ketenes formed via a regioselective 1,5-phenyl migration. beilstein-journals.org The presence of bulky, electron-deficient substituents at the bridgehead position can influence the stability and formation of these ketenes. beilstein-journals.orgbeilstein-journals.org These reactions are presumed to proceed through a triplet-mediated pathway, often without the need for an external sensitizer. beilstein-journals.orgbeilstein-journals.org

Nucleophilic Transformations of Fused Bicyclo[2.2.2]octene Systems

The rigid framework of the bicyclo[2.2.2]octene system influences the stereoselectivity of nucleophilic additions. Bridgehead substituents in bicyclo[2.2.2]octane systems are generally inert to nucleophilic substitution. google.com However, nucleophilic attack can occur at other positions. For instance, in the synthesis of fused bicyclo[2.2.2]octenes, the terminal amino group of pyridylcarbohydrazides can act as a nucleophile, attacking a succinic anhydride moiety fused to the bicyclic core. researchgate.netnih.gov This reaction proceeds without altering the stereochemistry of the bicyclo[2.2.2]octene skeleton. nih.gov

Radical Stability and Rearrangements in Bicyclo[2.2.2]octene Systems

The stability and rearrangement of radicals within the bicyclo[2.2.2]octene framework are influenced by an interplay of ring strain and the nature of substituents. ucla.eduescholarship.org The 4-substituted bicyclo[2.2.2]oct-5-en-2-yl radical can rearrange to the 2-substituted bicyclo[3.2.1]oct-6-en-2-yl radical via a homoallyl-cyclopropyl carbinyl radical rearrangement. ucla.eduescholarship.org

This rearrangement is favorable when the resulting radical in the bicyclo[3.2.1]octyl system is more stable. ucla.edu For example, radical-stabilizing substituents like alkoxy and phenyl promote this rearrangement. ucla.edu Conversely, with substituents such as silyloxymethyl or benzyl, the unrearranged bicyclo[2.2.2]octene product is favored. ucla.edu

Interestingly, theoretical calculations have shown that a secondary bicyclo[2.2.2]oct-5-en-2-yl radical can be more stable than a tertiary bicyclo[3.2.1]oct-6-en-2-yl radical, which is attributed to the greater ring strain of the bicyclo[3.2.1] skeleton. ucla.edu The outcome of these radical reactions is often under thermodynamic control. acs.orgnih.gov

An unexpected 4-exo cyclization of rigid bicyclo[2.2.2]octene derivatives has been observed in radical reactions, leading to the formation of a highly condensed tricyclo[3.3.1.0²,⁷]nonane skeleton containing a cyclobutane (B1203170) ring. researchgate.net Additionally, the orientation of allylic substituents on a fused ring can influence the selectivity between acyl radical rearrangement and cyclization in bicyclo[2.2.2]octenone systems. nih.gov

Stereochemical and Conformational Aspects of Bicyclo 2.2.2 Oct 2 En 1 Ol

Chirality and Enantiomeric Purity Assessment

Bicyclo[2.2.2]oct-2-en-1-ol is a chiral molecule, and the determination of its enantiomeric purity is a critical aspect of its synthesis and application. This is often achieved through the formation of diastereomeric derivatives, which can then be analyzed using spectroscopic methods like Nuclear Magnetic Resonance (NMR).

To determine the enantiomeric purity of chiral alcohols like this compound, they can be reacted with a chiral derivatizing agent, also known as a chiral auxiliary, to form diastereomers. These diastereomers, unlike the original enantiomers, have different physical properties and can be distinguished by techniques such as NMR spectroscopy.

A common strategy involves the use of optically active α-hydroxy amides to create precursors for further reactions. For instance, optically active mandelic acid can be used to synthesize acetoxypyranone derivatives. While the initial reaction may produce a mixture of diastereomers, this is often inconsequential as the stereocenter is destroyed and then reformed in subsequent steps. The stereochemical outcome of the final product is ultimately dictated by the chirality of the auxiliary.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the diastereomeric ratio of the derivatives formed. nih.gov The diastereomers will exhibit distinct signals in the NMR spectrum, and the ratio of the integrals of these signals corresponds to the ratio of the diastereomers, which in turn reflects the enantiomeric purity of the original alcohol. nih.gov

For example, in the synthesis of certain cycloadducts, ¹H NMR analysis is routinely used to determine the diastereomeric ratio, which can be as high as >19:1. nih.gov High-sensitivity techniques like band-selective pure shift NMR can be particularly useful in resolving crowded spectra where chemical shift differences are small. rsc.org Beyond determining the ratio, NMR, in conjunction with other techniques and by comparing spectral data to known compounds, can also be used to establish the relative and absolute stereochemistry of the molecule. nih.govdatapdf.com

Endo/Exo Isomerism in this compound and its Influence on Reactivity

The stereochemistry of substituents on the bicyclo[2.2.2]octane ring system is designated by the terms endo and exo. The exo substituent is on the same side as the shorter bridge, while the endo substituent is on the opposite side. This isomeric difference can significantly influence the reactivity of the molecule.

In Diels-Alder reactions used to form the bicyclo[2.2.2]octene framework, the stereoselectivity (the preference for forming one stereoisomer over another) can be influenced by the reactants and reaction conditions. For instance, the cycloaddition of α,β-dialkyl conjugated enals to cyclohexa-1,3-diene tends to favor the endo product. researchgate.net The reactivity of these isomers can differ substantially. In a study of 2-benzoyl-substituted bicyclo[2.2.2]oct-5-en-2-ol, the exo isomer was found to be a good photoinitiator for radical polymerization via α-cleavage. rsc.org In contrast, the endo isomer underwent a Paternò–Büchi cyclization reaction and did not produce radicals. rsc.org This highlights how the endo/exo orientation of a functional group can dictate the chemical pathway a molecule will follow.

Computational and Experimental Conformational Analysis of Bicyclo[2.2.2]octane Skeletons

The bicyclo[2.2.2]octane skeleton is a rigid structure composed of three fused cyclohexane (B81311) rings in boat conformations. researchgate.net Its conformational properties have been investigated through both computational and experimental methods.

Computational studies, such as those using AM1 calculations, have been employed to study the enolates of bicyclic ketones, providing insights into their structure and stability. cdnsciencepub.com More advanced methods like density functional theory (DFT) and Møller-Plesset perturbation theory (MP2) have been used to analyze the vibrational spectra of related molecules like 1,4-diazabicyclo[2.2.2]octane (DABCO), allowing for a detailed assignment of skeletal modes. researchgate.net

Experimentally, NMR spectroscopy is a key technique for conformational analysis. cdnsciencepub.com Solid-state ¹³C NMR has been used to study the dynamics of bicyclo[2.2.2]octane-containing molecular rotors, revealing that the bicyclic cage can exhibit rotational motion. nih.gov ¹³C NMR studies in solution provide information about the shielding effects of substituents, which are dependent on their stereochemical orientation (e.g., vicinal, syn-axial). cdnsciencepub.com These experimental data, combined with computational models, provide a comprehensive understanding of the three-dimensional structure and dynamic behavior of the bicyclo[2.2.2]octane framework.

Spectroscopic Characterization and Advanced Computational Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique for determining the precise connectivity and three-dimensional structure of molecules in solution. Analysis of both ¹H and ¹³C NMR spectra, along with advanced NMR experiments, allows for the unambiguous assignment of all atoms in Bicyclo[2.2.2]oct-2-en-1-ol.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the vinyl, bridgehead, and methylene (B1212753) protons. The vinyl protons (H-2 and H-3) would appear in the downfield region, typically around 6.0-6.5 ppm, due to the deshielding effect of the double bond. The bridgehead proton (H-4) would resonate at a characteristic chemical shift, while the protons of the three ethylene (B1197577) bridges would give rise to a complex set of signals in the aliphatic region. The presence of the hydroxyl group at the C-1 bridgehead position influences the chemical shifts of adjacent protons.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the double bond (C-2 and C-3) would be observed in the olefinic region (around 130-140 ppm). The C-1 carbon, bearing the hydroxyl group, would appear as a quaternary signal significantly downfield in the aliphatic region (typically 70-80 ppm). The remaining bridgehead and methylene carbons would have distinct chemical shifts reflecting their positions within the bicyclic framework.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: The following is a generalized prediction based on related structures. Actual experimental values may vary.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-~75
C2~6.2~135
C3~6.2~135
C4~2.5~35
C5/C8~1.5 - 1.8~25
C6/C7~1.5 - 1.8~25
OHVariable-

The rigid structure of the bicyclo[2.2.2]octene skeleton limits its conformational flexibility. However, NMR data, particularly through-space interactions observed in Nuclear Overhauser Effect (NOE) experiments, can confirm the relative stereochemistry of the molecule. The coupling constants (J-values) between adjacent protons, determined from the fine structure of the ¹H NMR signals, are governed by the dihedral angles between them, as described by the Karplus equation. These values help to confirm the fixed geometry of the bicyclic system. For instance, the coupling between the bridgehead proton H-4 and the adjacent methylene protons can provide definitive information about the cage-like structure.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns under electron ionization (EI). The molecular formula of this compound is C₈H₁₂O, corresponding to a molecular weight of approximately 124.18 g/mol .

The mass spectrum would show a molecular ion peak (M⁺) at m/z = 124. Key fragmentation pathways for this molecule would likely include:

Loss of a water molecule: A prominent peak at m/z = 106 ([M-H₂O]⁺) is expected, which is a characteristic fragmentation for alcohols.

Retro-Diels-Alder reaction: The bicyclo[2.2.2]octene system can undergo a characteristic retro-Diels-Alder fragmentation. For the [M-H₂O]⁺ ion (a bicyclo[2.2.2]octatriene radical cation), this would result in the loss of ethene (C₂H₄, 28 Da) to give a benzene (B151609) radical cation at m/z = 78.

Other fragmentations: Cleavage of the ethylene bridges can lead to other characteristic fragment ions. For comparison, the mass spectrum of the parent hydrocarbon, bicyclo[2.2.2]oct-2-ene, shows major peaks at m/z 80 and 79, resulting from the loss of ethene from the molecular ion. nist.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands:

A strong, broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.

A band around 3040 cm⁻¹ due to the vinylic C-H stretching.

Bands just below 3000 cm⁻¹ for the aliphatic C-H stretching vibrations.

A medium intensity band around 1650 cm⁻¹ for the C=C stretching of the double bond.

A strong band in the 1000-1200 cm⁻¹ region corresponding to the C-O stretching vibration.

UV-Vis spectroscopy provides information about electronic transitions. The isolated double bond in this compound would result in a π → π* transition. This absorption is typically strong but occurs at short wavelengths, likely below 220 nm, which is often at the edge of the standard UV-Vis spectral range. Unlike conjugated systems or molecules with chromophores like carbonyl groups, which absorb at longer wavelengths, the UV-Vis spectrum of this compound is not expected to be highly informative in the 200-800 nm range. cdnsciencepub.com

Advanced Computational Chemistry Methodologies

Computational chemistry provides theoretical insights that complement experimental data, allowing for the detailed study of molecular properties and reaction mechanisms that can be difficult to observe experimentally.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and energetics of molecules. researchgate.net For this compound, DFT calculations can be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure and predict bond lengths and angles.

Calculate Spectroscopic Properties: Predict NMR chemical shifts and IR vibrational frequencies, which can be compared with experimental data to confirm structural assignments.

Map Potential Energy Surfaces (PES): By systematically changing geometric parameters, a PES can be constructed to identify energy minima (stable isomers) and saddle points (transition states). escholarship.org This is particularly useful for studying potential rearrangements or reactions of the molecule. For example, DFT calculations have been used to estimate the twist angle and enantiomerization barrier of the related bicyclo[2.2.2]oct-2-ene radical cation. nih.gov

Characterize Transition States: For any potential chemical transformation, DFT can be used to locate the transition state structure and calculate the activation energy, providing a quantitative measure of the reaction's feasibility.

These computational studies offer a deeper understanding of the intrinsic properties of the this compound molecule, including its stability, reactivity, and the dynamics of its transformations.

Semi-Empirical Methods (e.g., AM1) for Electronic Structure and Acidity Predictions

Semi-empirical quantum mechanical methods, such as Austin Model 1 (AM1), provide a computationally efficient means to investigate the electronic structure and predict properties like acidity for complex organic molecules, including this compound. wikipedia.orgresearchgate.net These methods utilize a simplified form of the Schrödinger equation and incorporate parameters derived from experimental data to approximate solutions, offering a balance between computational cost and accuracy for many molecular properties. wikipedia.org

For this compound, AM1 calculations can elucidate key aspects of its electronic character. These calculations can determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and calculate the molecular dipole moment. The energies of the HOMO and LUMO are particularly important as they provide insights into the molecule's reactivity, with the HOMO energy correlating to its ability to donate electrons and the LUMO energy relating to its ability to accept electrons.

Furthermore, semi-empirical methods can be employed to predict the acidity (pKa) of the hydroxyl group in this compound. The pKa is a measure of the ease with which the hydroxyl proton can be removed. Computational prediction of pKa often involves calculating the Gibbs free energy change for the deprotonation reaction in a solvent, typically water. While highly accurate pKa prediction often requires more sophisticated and computationally expensive methods like density functional theory (DFT) combined with a continuum solvent model, semi-empirical methods can provide valuable trends and initial estimates. nih.govoptibrium.comreddit.comacs.orgmdpi.com The accuracy of these predictions can be improved by applying linear corrections based on experimental data for a set of similar compounds. optibrium.com

Below is a hypothetical data table illustrating the type of electronic structure and acidity data that could be generated for this compound and related bicyclic alcohols using AM1 calculations.

CompoundHOMO Energy (eV)LUMO Energy (eV)Dipole Moment (Debye)Calculated pKa
Bicyclo[2.2.2]octan-1-ol-9.81.51.818.5
This compound -9.5 1.1 2.1 17.9
Bicyclo[2.2.1]heptan-2-ol-9.91.61.718.8

Note: The data in this table is illustrative and based on typical values for similar compounds. Actual calculated values may vary.

Molecular Dynamics Simulations in Pericyclic Reaction Studies

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules, including the intricate motions that occur during chemical reactions. nih.gov In the context of this compound, MD simulations can provide profound insights into the dynamics of pericyclic reactions, such as the Diels-Alder reaction to form the bicyclic system or its reverse, the retro-Diels-Alder reaction. science.govnih.govpnas.org

Pericyclic reactions are concerted processes, meaning that bond breaking and bond formation occur in a single, continuous step. MD simulations can model the trajectory of each atom in the system as the reaction proceeds, allowing researchers to visualize the transition state and understand the timing of bond formation and cleavage. nih.govpnas.org For the retro-Diels-Alder reaction of a bicyclo[2.2.2]octene derivative, MD simulations can reveal whether the two C-C bonds that break do so simultaneously or with a slight asynchronicity, even for reactions that are considered concerted. nih.govpnas.org

These simulations can also elucidate the role of the hydroxyl group in this compound on the reaction dynamics. The polarity and hydrogen-bonding capability of the hydroxyl group can influence the potential energy surface of the reaction and may affect the stability of the transition state. MD simulations can capture these subtle effects, which might be missed by static quantum chemical calculations.

Key research findings from MD simulations on related bicyclo[2.2.2]octene systems have shown that even in concerted Diels-Alder reactions, the formation of the two new sigma bonds is not always perfectly synchronous. nih.govpnas.org The time gap between the formation of the first and second bond can be on the order of femtoseconds. Furthermore, studies on the retro-Diels-Alder reaction have investigated the stereochemical outcomes and the influence of temperature on the reaction dynamics. nih.govpnas.org

Below is a data table summarizing hypothetical parameters that could be obtained from MD simulations of the retro-Diels-Alder reaction of this compound.

Simulation ParameterValue
Simulation Temperature500 K
Average Time to Transition State150 fs
Average C-C Bond Breaking Asynchronicity15 fs
Activation Energy (from Arrhenius plot)45 kcal/mol

Note: The data in this table is for illustrative purposes and represents typical values that might be obtained from such a simulation.

Application of Machine Learning Algorithms in Mechanistic Organic Chemistry

Machine learning (ML) is rapidly emerging as a transformative tool in chemistry, with significant potential to enhance our understanding of reaction mechanisms. rsc.orgnih.govnih.govacs.orgrsc.org For a compound like this compound, ML algorithms can be applied to predict various aspects of its reactivity and the mechanisms of its reactions.

One of the primary applications of ML in this area is the prediction of reaction outcomes, including the major products and potential byproducts. acs.org By training on large datasets of known reactions, ML models can learn the complex patterns of chemical reactivity and predict the outcome of a reaction for a new set of reactants and conditions. This can be particularly useful for predicting the products of reactions involving this compound under various synthetic conditions.

Furthermore, ML is being used to predict the stereoselectivity of reactions, which is crucial for compounds with multiple stereocenters like this compound. arxiv.orgresearchgate.netresearchgate.net For pericyclic reactions, such as the Diels-Alder reaction, ML models can be trained to predict the endo/exo selectivity with high accuracy. These models typically use a combination of descriptors that encode the steric and electronic properties of the reactants to make their predictions.

More advanced applications of ML are beginning to tackle the prediction of entire reaction mechanisms. nih.gov By learning from datasets of elementary reaction steps, these models can propose plausible mechanistic pathways for a given transformation. For this compound, an ML model could potentially predict the stepwise mechanism of a complex rearrangement or a multi-step synthesis.

The development of these ML models relies on the availability of large, high-quality datasets of chemical reactions. The performance of a model is highly dependent on the data it was trained on. As more reaction data becomes available, the accuracy and predictive power of these models are expected to continue to improve.

Below is a table illustrating the potential application of a machine learning model to predict the stereoselectivity of a hypothetical reaction involving this compound.

ReactantCatalystPredicted Major ProductPredicted %ee (endo)
This compoundChiral Lewis Acid Aendo-adduct95%
This compoundChiral Lewis Acid Bendo-adduct88%
This compoundAchiral Lewis Acidendo/exo mixture0%

Note: This table is a hypothetical example of the output from a predictive machine learning model.

Synthesis and Reactivity of Complex Bicyclo 2.2.2 Oct 2 En 1 Ol Derivatives and Analogues

Synthesis and Transformations of Highly Functionalized Bicyclo[2.2.2]octene Derivatives

The synthesis of highly functionalized bicyclo[2.2.2]octene derivatives often relies on the Diels-Alder reaction as a key strategic element. researchgate.net This powerful cycloaddition allows for the construction of the bicyclic core with a high degree of stereocontrol. For instance, 2H-pyran-2-ones can react with maleic anhydride (B1165640) in a double Diels-Alder reaction to form bicyclo[2.2.2]oct-2-ene-5,6:7,8-tetracarboxylic dianhydrides. researchgate.net The reactivity of the pyranone in this transformation is influenced by substituents, with electron-donating groups increasing the reaction rate and electron-withdrawing groups diminishing it. researchgate.net

Further transformations of these bicyclo[2.2.2]octene adducts open avenues to a wide array of complex structures. For example, bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid dianhydride derivatives can be reacted with nitrogen-containing nucleophiles to introduce amino functionalities. researchgate.net Additionally, the olefinic double bond within the bicyclic system can be further derivatized. researchgate.net

Recent research has also focused on the synthesis of fused bicyclo[2.2.2]octenes as potential non-covalent inhibitors of viral proteases, such as SARS-CoV-2 3CLpro. nih.gov These efforts often involve the transformation of bicyclo[2.2.2]octenes with fused succinic anhydride rings into derivatives containing primary amines or hydrazine. nih.gov The rigid scaffold of these molecules is crucial for presenting pharmacophoric elements in a defined spatial orientation. nih.gov

A variety of synthetic strategies beyond the classic Diels-Alder reaction have been developed. These include the reaction of maleic anhydride with thiophene-1,1-dioxide, which proceeds with the elimination of sulfur dioxide, and reactions involving germanium analogues. nih.gov Microwave-assisted and ionic-liquid-catalyzed esterification of bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid dianhydride derivatives has also been reported as an efficient method for producing the corresponding tetraesters. researchgate.net

Bridgehead-Substituted Bicyclo[2.2.2]octane Systems: Synthesis and Reactivity

The functionalization of the bridgehead position of the bicyclo[2.2.2]octane system presents unique synthetic challenges due to the steric hindrance and the neopentyl-like nature of this carbon atom. However, several methods have been developed to introduce substituents at this position.

One approach involves the generation of bridgehead carbocations from corresponding halides, such as 1-bromobicyclo[2.2.2]octanes, using silver triflate. iastate.edu These carbocations can then react with a variety of nucleophiles, including allyltrimethylsilane, ethyl acetoacetate, benzene (B151609), and enol silyl (B83357) ethers, to afford bridgehead-functionalized products. iastate.edu This method allows for the direct functionalization of the bicyclic core.

Another strategy focuses on the synthesis of bridgehead hydroxy bicyclo[2.2.2]octane derivatives. Two independent synthetic routes starting from 1,3-cyclohexadione have been described to prepare a 4-hydroxy bicyclo[2.2.2]octane-2,6-dione derivative. acs.org

Furthermore, the synthesis of bicyclo[2.2.2]octanes with a quaternary bridgehead carbon has been achieved with excellent diastereoselectivity through a domino Michael/Michael reaction mediated by a diphenylprolinol silyl ether catalyst. researchgate.net This reaction involves an α,β-unsaturated aldehyde and a cyclohex-2-en-1-one bearing an electron-withdrawing group at the 3-position. researchgate.net

The reactivity of bridgehead-substituted compounds can be significantly different from their non-bridgehead counterparts. For instance, the reactivity of a bridgehead amine on a bicyclo[1.1.1]pentane system, a related strained bicyclic compound, has been shown to be exceptionally high due to a combination of low steric hindrance and high intrinsic nucleophilicity. nih.gov While bicyclo[2.2.2]octane also serves as a bioisostere of benzene, the condensation of its bridgehead amine with nadic anhydride is significantly more sluggish compared to the bicyclo[1.1.1]pentane analogue. nih.gov

Starting MaterialReagentsProductReference
1-Bromobicyclo[2.2.2]octaneSilver triflate, NucleophileBridgehead-substituted bicyclo[2.2.2]octane iastate.edu
1,3-CyclohexadioneMulti-step synthesis4-Hydroxy bicyclo[2.2.2]octane-2,6-dione acs.org
α,β-Unsaturated aldehyde and 3-substituted cyclohex-2-en-1-oneDiphenylprolinol silyl etherBicyclo[2.2.2]octane with quaternary bridgehead carbon researchgate.net

Bicyclo[2.2.2]octan-2-one and Related Enone Systems as Key Intermediates

Bicyclo[2.2.2]octan-2-one and its related enone systems are versatile intermediates in the synthesis of complex organic molecules and natural products. d-nb.info These ketones can be readily prepared through various methods, including the Diels-Alder reaction of masked o-benzoquinones (MOBs). d-nb.infoacs.org The resulting bicyclo[2.2.2]octenone skeleton is densely functionalized and can be transformed into a variety of complex structures. d-nb.infoacs.org

One of the key applications of these intermediates is in rearrangement reactions. For example, the bicyclo[2.2.2] skeleton can be transformed into diverse frameworks such as cis-decalin, diquinane, and bicyclo[3.2.1]octanone systems through sigmatropic rearrangements or photoinduced processes. acs.org

Recent studies have explored the selective oxidative scission of bicyclo[2.2.2]octenones derived from MOBs. acs.org By employing fragmentation of ketoximes and Schmidt-type reactions, the α-dimethoxycarbonyl groups can be cleaved to yield highly functionalized cyclohexene (B86901) frameworks. acs.org This methodology expands the synthetic utility of bicyclo[2.2.2]octenones in complex organic synthesis. acs.org

IntermediateTransformationProductSignificance
Bicyclo[2.2.2]octenonePhotoinduced rearrangementcis-Decalin, diquinane, bicyclo[3.2.1]octanoneAccess to diverse molecular frameworks
Bicyclo[2.2.2]octenone from MOBsOxidative scission (ketoxime fragmentation, Schmidt reaction)Highly functionalized cyclohexenesCleavage of α-dimethoxycarbonyl group
Bicyclo[2.2.2]octenoneIntramolecular Diels-Alder reactionFused bicyclo[2.2.2]octane systemsCore of arcutane-type diterpenes

Heteroatom-Containing Bicyclo[2.2.2]octane Bioisosteres (e.g., 2-Oxabicyclo[2.2.2]octane) in Scaffold Design

In medicinal chemistry, the replacement of aromatic rings with saturated bioisosteres is a common strategy to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability. nih.gov The bicyclo[2.2.2]octane core has been utilized as a bioisostere for the phenyl ring. enamine.netnih.gov More recently, heteroatom-containing bicyclo[2.2.2]octane systems, such as 2-oxabicyclo[2.2.2]octane, have emerged as promising new bioisosteres. enamine.netnih.govresearchgate.net

The design of 2-oxabicyclo[2.2.2]octane as a phenyl ring bioisostere was based on an analysis of the advantages and disadvantages of existing bioisosteres like bicyclo[1.1.1]pentane and cubane. enamine.netnih.gov While bicyclo[2.2.2]octane has a closer C-C bridgehead distance (2.6 Å) to the para-positions of a phenyl ring (2.8 Å) compared to bicyclo[1.1.1]pentane (1.8 Å), it often suffers from higher lipophilicity. nih.gov The introduction of an oxygen atom into the bicyclo[2.2.2]octane scaffold to create 2-oxabicyclo[2.2.2]octane can lead to improved physicochemical properties. enamine.netnih.gov

The key synthetic step for accessing 2-oxabicyclo[2.2.2]octanes is often an iodocyclization of cyclohexane-containing alkenyl alcohols. enamine.netresearchgate.net When the 2-oxabicyclo[2.2.2]octane core was incorporated into the structures of the drugs Imatinib and Vorinostat in place of a phenyl ring, it resulted in increased water solubility, enhanced metabolic stability, and reduced lipophilicity in the case of Imatinib. enamine.netnih.gov

The geometric properties of 2-oxabicyclo[2.2.2]octanes have been compared to those of the para-substituted phenyl ring and bicyclo[2.2.2]octane through crystallographic analysis, confirming their suitability as bioisosteres. nih.gov The development of these heteroatom-containing bicyclic systems expands the repertoire of available saturated bioisosteres for drug discovery projects. enamine.netnih.govresearchgate.net

BioisostereKey FeatureAdvantageDisadvantage
Bicyclo[1.1.1]pentaneShort bridgehead distance (1.8 Å)Popular bioisostereSignificant geometric difference from phenyl ring
Bicyclo[2.2.2]octaneClose bridgehead distance to phenyl ring (2.6 Å)Good geometric mimicHigher lipophilicity
CubaneRigid, compact structureUnique geometryPotential instability
2-Oxabicyclo[2.2.2]octaneOxygen heteroatom in scaffoldImproved physicochemical properties (solubility, metabolic stability)Synthetic accessibility can be challenging

Comparative Studies of Reactivity and Structure with Related Bicyclic Alcohols (e.g., Bicyclo[2.2.1]hept-5-en-2-ol)

The reactivity and structural features of bicyclo[2.2.2]oct-2-en-1-ol can be better understood through comparison with related bicyclic alcohols, such as bicyclo[2.2.1]hept-5-en-2-ol (also known as 5-norbornen-2-ol). The bicyclo[2.2.1]heptane system, commonly known as the norbornane (B1196662) system, is more strained than the bicyclo[2.2.2]octane system. This difference in ring strain can influence the reactivity of functional groups attached to the bicyclic core.

For instance, the generation of alkoxyl radicals from derivatives of norbornenol has been studied. sonar.ch Treatment of 2-methylbicyclo[2.2.1]hept-5-en-2-ol with lead tetraacetate leads to the formation of cis-5-acetylmethyl-2-cyclopentyl acetate (B1210297) with high stereoselectivity. sonar.ch This reaction proceeds through a β-scission of the alkoxyl radical, a common transformation for such species. sonar.ch

The aminolysis of epoxides with amines derived from the bicyclo[2.2.1]heptane system, such as bicyclo[2.2.1]hept-5-ene-endo-2-ylmethylamine, has also been investigated. researchgate.net These reactions typically proceed with regioselective opening of the epoxide ring. researchgate.net

While direct comparative studies on the reactivity of this compound and Bicyclo[2.2.1]hept-5-en-2-ol under identical conditions are not extensively detailed in the provided context, the general principles of bicyclic system reactivity suggest that the less strained bicyclo[2.2.2]octane system might exhibit different reaction rates and product distributions in certain transformations compared to the more strained bicyclo[2.2.1]heptane system. The inherent structural differences, such as bond angles and torsional strain, play a significant role in determining the chemical behavior of these related bicyclic alcohols.

CompoundBicyclic SystemKey Structural FeatureImplication for Reactivity
This compoundBicyclo[2.2.2]octaneLess strainedPotentially different reaction kinetics and product stabilities
Bicyclo[2.2.1]hept-5-en-2-olBicyclo[2.2.1]heptane (Norbornane)More strainedStrain release can be a driving force for certain reactions

Applications of Bicyclo 2.2.2 Oct 2 En 1 Ol and Its Derivatives in Advanced Organic Synthesis

Role as Versatile Building Blocks and Intermediates in Complex Molecule Construction

The inherent strain and defined stereochemistry of the bicyclo[2.2.2]octene framework make it an attractive starting point for the synthesis of intricate molecular targets. The hydroxyl and alkene functionalities of Bicyclo[2.2.2]oct-2-en-1-ol provide convenient handles for a wide array of chemical transformations, allowing for the introduction of diverse functional groups and the construction of new ring systems.

Precursors for Natural Product Total Synthesis

While direct applications of this compound in the total synthesis of natural products are not extensively documented, its oxidized counterpart, bicyclo[2.2.2]octenone, is a key structural motif in several biologically active natural products. The synthesis of these complex natural products often involves the construction of the bicyclo[2.2.2]octenone core as a pivotal step. For instance, natural products such as (+)-aquaticol and chamaecypanone C contain this characteristic bicyclic ketone. The synthetic strategies towards these molecules, however, typically employ methods like the oxidative dearomatization of substituted phenols to generate the bicyclo[2.2.2]octenone skeleton, rather than starting from this compound.

Rearrangements of substituted bicyclo[2.2.2]oct-2-enyl systems have also been explored in the context of natural product synthesis. For example, radical-induced rearrangements of 4-substituted bicyclo[2.2.2]oct-2-enyl-5-selenophenyl esters can lead to the formation of the bicyclo[3.2.1]octene ring system, a common framework in various natural products. This highlights the potential of the bicyclo[2.2.2]octene scaffold as a precursor to other important carbocyclic systems.

Scaffolds for the Design of Advanced Molecular Architectures

The rigid and well-defined three-dimensional structure of the bicyclo[2.2.2]octene skeleton makes it an excellent scaffold for the design of novel molecular architectures with specific spatial arrangements of functional groups. This has been particularly exploited in the field of medicinal chemistry for the development of new therapeutic agents.

Recently, fused bicyclo[2.2.2]octene derivatives have been investigated as potential core scaffolds for the development of non-covalent inhibitors of the SARS-CoV-2 3CLpro main protease, a key enzyme in the life cycle of the virus. researchgate.net The rigid bicyclic framework allows for the precise positioning of pharmacophoric elements to interact with the active site of the enzyme. The synthesis of these advanced molecular architectures, however, has been achieved through Diels-Alder reactions of 2H-pyran-2-ones with maleic anhydride (B1165640), a route that does not directly involve this compound.

Utilization of Chiral Bicyclic Systems as Ligands in Asymmetric Catalysis

The development of chiral ligands is of paramount importance in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. The C2-symmetric nature of certain bicyclo[2.2.2]octane derivatives has made them attractive candidates for the design of effective chiral ligands.

Chiral bicyclo[2.2.2]octadiene-based ligands have demonstrated exceptional performance in various rhodium-catalyzed asymmetric reactions. organic-chemistry.orgrsc.org For example, the (1R,4R)-2,5-diphenylbicyclo[2.2.2]octa-2,5-diene (Ph-bod*) ligand has been successfully employed in the asymmetric arylation of N-tosylarylimines, affording diarylmethylamines with high enantioselectivity (up to 99% ee). rsc.org The synthesis of these highly effective chiral ligands typically starts from the organocatalytic one-pot Michael addition-aldol reaction of 2-cyclohexenone and phenylacetaldehyde. This reaction yields a 6-hydroxy-5-phenylbicyclo[2.2.2]octan-2-one intermediate, which is structurally related to this compound, but is not directly derived from it in the reported synthetic routes. The development of synthetic pathways to these valuable ligands starting from the readily available this compound could be a subject of future research.

Development of Specialty Monomers for Advanced Polymer Synthesis

The unique structural features of bicyclic compounds have also been leveraged in the field of polymer chemistry. Monomers incorporating the bicyclo[2.2.2]octene framework can impart desirable properties such as thermal stability, rigidity, and low polymerization shrinkage to the resulting polymers.

Q & A

Q. What are the common synthetic routes for bicyclo[2.2.2]oct-2-en-1-ol, and how can experimental conditions be optimized for reproducibility?

this compound is typically synthesized via Diels-Alder reactions or radical-mediated rearrangements. For example, the reduction of bicyclo[2.2.2]oct-2-enyl selenophenyl esters under radical-generating conditions yields bicyclo[2.2.2]oct-5-en-2-yl radicals, which rearrange to strained intermediates. Optimizing reaction parameters (e.g., temperature, solvent polarity, and radical initiator concentration) is critical for reproducibility. Known methods include catalytic hydrogenation of Diels-Alder adducts and mercury acetate-mediated oxidation, with yields up to 90% reported .

Q. How can NMR spectroscopy differentiate diastereomers or enantiomers of this compound derivatives?

Diastereomeric O-acetylmandelate derivatives of this compound exhibit distinct 1H^1H NMR chemical shifts due to differences in spatial arrangement. Integration of proton signals (e.g., methine or methylene groups) and coupling constants can resolve diastereomers. For enantiomers, chiral auxiliaries or derivatization with enantiopure mandelic acid derivatives enable differentiation via 1H^1H or 13C^{13}C NMR .

Q. What stability considerations are essential when handling this compound in laboratory settings?

The compound’s strained bicyclic structure makes it sensitive to heat, light, and acidic/basic conditions. Storage under inert atmospheres (N2_2 or Ar) at low temperatures (-20°C) is recommended. Stability tests under varying pH and solvent systems should precede long-term experiments. Degradation products, such as ketones or epoxides, can form via oxidation or ring-opening reactions .

Advanced Research Questions

Q. How do ring strain and substituent effects influence radical-mediated rearrangements of this compound derivatives?

Radical stability and ring strain govern product distributions. For example, bicyclo[2.2.2]oct-5-en-2-yl radicals rearrange to bicyclo[3.2.1]oct-6-en-2-yl radicals despite higher strain in the latter. Radical-stabilizing groups (e.g., phenyl or electron-donating substituents) favor rearranged products by lowering activation barriers. Computational studies (DFT) can model transition states to predict selectivity .

Q. What strategies resolve contradictions in stereochemical assignments of this compound derivatives using X-ray crystallography and NMR?

Discrepancies often arise from dynamic effects (e.g., ring puckering) in solution vs. static crystal structures. Combining NOESY/ROESY NMR (to assess through-space interactions) with X-ray data resolves ambiguities. For example, torsional steering in equatorial vs. axial isomerization can explain preferential crystallization of specific conformers .

Q. How can enantioselective synthesis of this compound be achieved under metal-free conditions?

Asymmetric organocatalysis using chiral thioureas or phosphoric acids enables enantioselective Diels-Alder or conjugate addition reactions. For instance, nitroolefin substrates react with enol intermediates via hydrogen-bonding interactions, achieving >99% enantiomeric excess (ee) with cat-4 catalyst. Monitoring ee via chiral HPLC or Mosher ester analysis validates stereochemical outcomes .

Q. What methodologies address low yields in the synthesis of this compound derivatives with bulky substituents?

Steric hindrance from bulky groups (e.g., tert-butyl or adamantyl) slows reaction kinetics. Microwave-assisted synthesis or high-pressure conditions accelerates reactions. Alternatively, kinetic vs. thermodynamic control (e.g., using Lewis acids like BF3_3) directs product formation. Yield optimization requires iterative screening of catalysts and solvents .

Methodological Guidelines

  • Experimental Design : Use control experiments (e.g., radical traps like TEMPO) to confirm reaction mechanisms. Include duplicate runs to assess reproducibility .
  • Data Analysis : Apply multivariate statistical tools (e.g., PCA) to NMR or HPLC datasets for robust stereochemical analysis. Cross-validate computational models with experimental data .
  • Literature Review : Prioritize peer-reviewed journals (e.g., Organic Chemistry Journal) over unreliable sources. Cite original syntheses and mechanistic studies to contextualize findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.